1-(Morpholin-4-yl)prop-2-yn-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-ylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLRHVKMEDRDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511194 | |
| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72431-18-6 | |
| Record name | 1-(Morpholin-4-yl)prop-2-yn-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Privileged Scaffold in Organic Chemistry
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. While 1-(Morpholin-4-yl)prop-2-yn-1-one as a whole is not extensively documented as a privileged scaffold, its morpholine (B109124) component is widely recognized as such. organic-chemistry.orgacs.orgresearchgate.net
The prop-2-yn-1-one fragment, an alkynyl ketone, provides a reactive handle for a variety of chemical transformations. This functional group is a valuable building block in organic synthesis, participating in reactions such as Michael additions, cycloadditions, and couplings, allowing for the construction of more elaborate molecular architectures. organic-chemistry.orgresearchgate.netorganic-chemistry.org The combination of the stable, solubilizing morpholine ring with the synthetically versatile alkynyl ketone makes this compound a promising scaffold for the generation of diverse chemical libraries for drug discovery and other applications.
Relevance of the Morpholine and Prop 2 Yn 1 One Moieties in Contemporary Chemical Synthesis
The synthetic utility of 1-(Morpholin-4-yl)prop-2-yn-1-one is derived from the distinct and complementary reactivity of its two core components.
The morpholine (B109124) moiety is frequently incorporated into molecules to enhance their drug-like properties. acs.orgresearchgate.net Its synthesis is well-established, and it can be readily introduced into a target molecule. acs.org In drug design, the morpholine ring is often used to replace a less stable or more toxic functional group, or to fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target. acs.org
The prop-2-yn-1-one moiety , also known as an alkynyl ketone, is a highly versatile functional group in modern organic synthesis. organic-chemistry.orgorganic-chemistry.org These compounds are valuable precursors to a wide range of organic molecules. researchgate.net The electron-withdrawing nature of the carbonyl group activates the alkyne for nucleophilic attack, making it a good Michael acceptor. chemistrysteps.com This reactivity allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds.
Furthermore, the alkyne portion of the moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, to construct complex ring systems. researchgate.net It is also a key participant in powerful cross-coupling reactions, like the Sonogashira coupling, which are instrumental in the synthesis of natural products and pharmaceuticals. organic-chemistry.org The development of efficient methods for the synthesis of alkynyl ketones continues to be an active area of research, highlighting their importance in contemporary organic chemistry. organic-chemistry.orgorganic-chemistry.org
The juxtaposition of the robust morpholine scaffold with the reactive prop-2-yn-1-one unit in this compound presents a synthetically attractive molecule for the exploration of new chemical space.
| Property | Value | Source |
| Molecular Formula | C7H9NO2 | nih.gov |
| Molecular Weight | 139.15 g/mol | nih.gov |
| CAS Number | 72431-18-6 | nih.gov |
An in-depth examination of the synthetic routes leading to the formation of this compound and structurally related ynone compounds reveals a diverse array of chemical strategies. Ynones, characterized by a ketone functional group adjacent to a carbon-carbon triple bond, are valuable intermediates in organic synthesis. rsc.org The methodologies for their preparation are varied, reflecting the importance of this structural motif in medicinal chemistry and the synthesis of complex molecules. thieme-connect.com
Chemical Reactivity and Mechanistic Investigations of 1 Morpholin 4 Yl Prop 2 Yn 1 One
Reactions of the Alkynyl Functional Group
The reactivity of 1-(morpholin-4-yl)prop-2-yn-1-one is dominated by its terminal alkynyl group. This functionality serves as a linchpin for numerous transformations, including cycloadditions, couplings, and various hydrofunctionalization reactions.
Cycloaddition Reactions (e.g., Huisgen Reaction)
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Huisgen 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne, to form a five-membered ring. nih.govrsc.org Ynamides, including this compound, are excellent dipolarophiles. The polarization of the ynamide triple bond enhances its reactivity in these transformations.
The most prominent example is the azide-alkyne Huisgen cycloaddition, which yields 1,2,3-triazole rings. rsc.orgelsevierpure.com This reaction can be performed under thermal conditions, often leading to a mixture of regioisomers. However, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction, provides exclusive access to 1,4-disubstituted triazoles under mild conditions. elsevierpure.comnih.gov Ruthenium catalysts, conversely, can selectively yield the 1,5-regioisomer. rsc.org Given its terminal alkyne structure, this compound is an ideal substrate for these highly reliable and versatile cycloadditions.
Table 1: General Scheme for Huisgen Cycloaddition of this compound
| Reactant | Dipole | Catalyst | Product Type |
| This compound | Organic Azide (R-N₃) | Cu(I) | 1-Substituted-4-(morpholine-4-carbonyl)-1,2,3-triazole |
| This compound | Organic Azide (R-N₃) | Ru | 1-Substituted-5-(morpholine-4-carbonyl)-1,2,3-triazole |
| This compound | Organic Azide (R-N₃) | Thermal | Mixture of 1,4- and 1,5-regioisomers |
1,3-Dipolar Cycloadditions
Beyond azides, the alkynyl group of ynamides readily participates in 1,3-dipolar cycloadditions with a variety of other 1,3-dipoles. acs.org These reactions provide access to a diverse range of five-membered heterocyclic systems. Nitrones, for instance, react with alkynes in a (3+2) cycloaddition to form isoxazolines or, after rearrangement, other valuable products like β-lactams in the Kinugasa reaction. acs.orgrsc.org The reaction of this compound with a nitrone would be expected to yield a morpholine-substituted isoxazoline (B3343090) derivative. The regioselectivity of these additions is governed by frontier molecular orbital (FMO) theory, depending on the electronic nature of both the ynamide and the nitrone. acs.org
Other 1,3-dipoles that react with alkynes include nitrile oxides and nitrile imines, which produce isoxazoles and pyrazoles, respectively. nih.gov These reactions expand the utility of this compound as a precursor to a wide array of functionalized heterocyclic compounds.
Table 2: 1,3-Dipolar Cycloaddition Reactions with Ynamides
| 1,3-Dipole | Heterocyclic Product |
| Nitrone | Isoxazoline |
| Nitrile Oxide | Isoxazole |
| Nitrile Imine | Pyrazole |
1,6-Enyne Cyclizations and Related Processes
Molecules containing both an alkyne and an alkene, known as enynes, are precursors for complex cyclic and polycyclic structures via cyclization reactions. Nitrogen-tethered 1,6-enynes, particularly those derived from propiolamides (which are structurally analogous to the ynamide ), undergo efficient transition-metal-catalyzed cyclizations. nih.gov
Palladium and gold catalysts are commonly employed to facilitate these transformations. rsc.orgacs.org For instance, palladium-catalyzed cyclization of N-allyl substituted propiolamides can lead to chiral γ-lactams. nih.gov Gold-catalyzed cascade cyclizations of N-propargyl ynamides have been shown to produce functionalized indeno[1,2-c]pyrroles through a regioselective cyclization on the β-carbon of the ynamide. rsc.org These processes often proceed with high atom economy and can create multiple new bonds and stereocenters in a single step, highlighting the synthetic power of ynamide-containing enynes.
Intramolecular Hydroarylation of Alkynes
Hydroarylation, the addition of an aryl C-H bond across a carbon-carbon triple bond, is a powerful and atom-economical method for creating C(sp²)-C(sp²) bonds. Ynamides have proven to be excellent substrates for these reactions, which can be catalyzed by various transition metals or Lewis acids. rsc.org
Gold-catalyzed intramolecular hydroarylation of ynamides bearing a tethered aryl group can generate highly functionalized indene (B144670) scaffolds. nih.govnih.gov The mechanism is believed to proceed through the formation of a highly electrophilic keteniminium ion upon activation of the ynamide by the gold catalyst. This intermediate is reactive enough to trigger a researchgate.netnih.gov-hydride shift followed by a cyclization event. nih.govnih.gov Boron Lewis acids, such as B(C₆F₅)₃, have been shown to catalyze the intermolecular trans-hydroarylation of ynamides with hydroxyarenes. nih.govacs.orgacs.org More recently, a copper-catalyzed trans-hydroarylation using boronic acids has also been developed, offering a complementary method for synthesizing multifunctional (E)-α,β-disubstituted enamides with high regio- and stereoselectivity. acs.orgnih.gov
Table 3: Catalytic Systems for Hydroarylation of Ynamides
| Catalyst Type | Reaction Type | Key Features |
| Gold(I) Complexes (e.g., IPrAuNTf₂) | Intramolecular | Forms indene derivatives via a researchgate.netnih.gov-hydride shift mechanism. nih.gov |
| Boron Lewis Acids (e.g., B(C₆F₅)₃) | Intermolecular | Achieves trans-hydroarylation with hydroxyarenes. nih.govacs.org |
| Copper Catalysts | Intermolecular | Provides trans-hydroarylation products with boronic acids. acs.orgnih.gov |
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across an alkyne, is a direct route to enamines and other nitrogen-containing compounds. The development of catalytic intermolecular hydroamination of ynamides has provided efficient access to multi-substituted enamides and ethene-1,1-diamines. rsc.org
Several catalytic systems have been developed for this purpose. Nickel(II) triflate has been used to catalyze the hydroamination of ynamides with secondary aryl amines, showing excellent regioselectivity. nih.gov Gold catalysts are also effective, promoting the hydroamination-N-acyliminium ion cyclization of acyclic ynamides to generate nitrogen-fused bicyclic skeletons like quinolizidines and indolizidines. elsevierpure.com Furthermore, metal-free approaches using organic photoredox catalysts have enabled the direct hydroamination of ynamides with various nitrogen heterocycles, such as pyrazoles and triazoles, proceeding through a proposed alkyne radical cation intermediate. semanticscholar.org Intramolecular acid-catalyzed hydroamination has also been reported to produce substituted morpholin-2-one (B1368128) derivatives, a structure closely related to the starting morpholine (B109124) amide. researchgate.net
Sonogashira-type Coupling Reactions
The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net As a terminal alkyne, this compound is an ideal substrate for this transformation. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base, which often also serves as the solvent. nih.govacs.org
This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of complex molecules under mild conditions. rsc.orgresearchgate.net The coupling of this compound with various aryl or vinyl halides would provide straightforward access to a diverse library of internal ynamides, which are valuable intermediates for pharmaceuticals, natural products, and materials science. acs.org Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Table 4: Typical Conditions for Sonogashira Coupling
| Component | Example | Role |
| Alkyne | This compound | Substrate |
| Coupling Partner | Aryl Iodide, Aryl Bromide, Vinyl Halide | Substrate |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main Catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine, Diisopropylamine, Morpholine | Neutralizes HX byproduct, can be solvent |
| Solvent | THF, DMF, Amine | Reaction Medium |
Electrochemical Oxidative Cyclization of Activated Alkynes
Electrochemical methods offer a green and efficient alternative to chemical oxidants for initiating cyclization reactions. While direct studies on this compound are not extensively documented, the reactivity of analogous N-acyl ynamides and related systems suggests a strong potential for such transformations. In a typical mechanism, anodic oxidation of a tethered nucleophile or the ynamide itself would generate a radical cation intermediate. This intermediate can then undergo an intramolecular cyclization onto the activated alkyne.
For instance, the electrochemical oxidative cyclization of N-allylamides and N-acylsulfonamides proceeds under mild, transition-metal-free conditions. stackexchange.comyoutube.com Applying this logic, an N-arylpropiolamide bearing a suitable nucleophilic group on the aryl ring could undergo electrochemical oxidation to trigger a cyclization cascade, leading to the formation of complex heterocyclic structures. The process is valued for its high functional group tolerance and scalability. stackexchange.com
Radical-Initiated Dearomative Spirocyclization
A significant application of N-arylpropiolamides, a class to which derivatives of this compound belong, is in radical-initiated dearomative spirocyclization reactions. These cascades are powerful tools for building complex, three-dimensional spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals. masterorganicchemistry.com
The general mechanism involves the radical-mediated 5-exo-dig cyclization. A radical, generated from a suitable precursor, adds to the β-carbon of the ynamide. The resulting vinyl radical intermediate then attacks the tethered aromatic ring at the ipso-position, leading to a dearomatized spirocyclic intermediate. This intermediate can then be trapped or undergo further reactions to yield the final product. Visible-light photoredox catalysis is a common method for initiating these reactions under mild conditions. chemistrysteps.com
A variety of radical precursors can be used, allowing for the introduction of diverse functional groups into the final spirocyclic structure.
| Radical Source | Functional Group Introduced | Catalyst/Conditions | Reference |
| Diarylphosphine Oxides | Phosphoryl | 4CzIPN, Blue LEDs | chemistrysteps.com |
| Togni's Reagent II | Trifluoromethyl (CF₃) | 4CzIPN, Blue LEDs | chemistrysteps.com |
| Ammonium Thiocyanate (NH₄SCN) | Thiocyanato (SCN) | 4CzIPN, Blue LEDs | chemistrysteps.com |
| Halogen Sources (e.g., CBr₄) | Halogen (e.g., Br) | Photoinduced, O₂ | chemguide.co.ukchemrxiv.org |
A³-Coupling Reactions
The classic A³-coupling (Aldehyde-Alkyne-Amine) reaction is a cornerstone of multicomponent reactions for synthesizing propargylamines. This reaction mechanistically requires the activation of a terminal alkyne's C-H bond by a metal catalyst (typically copper, gold, or silver). youtube.comrsc.org The resulting metal acetylide then adds to an in situ-formed imine (from the aldehyde and amine).
This compound, being a tertiary ynamide, lacks the requisite terminal proton on the alkyne. Therefore, it cannot participate as the alkyne component in a traditional A³-coupling reaction.
However, modern advancements have led to variations of this reaction. A notable example is the copper-catalyzed AYA (Aldehyde-Ynamide-Amine) coupling, which utilizes terminal ynamides (R-C≡C-NHR') as alkyne surrogates. eduncle.com In this green, one-pot process, a terminal ynamide, an aldehyde, and an amine couple to form γ-amino-ynamides. While the specific substrate of this article is not a terminal ynamide, the AYA reaction demonstrates that the ynamide functional group can indeed participate in A³-like multicomponent couplings, expanding the synthetic toolbox for this class of compounds.
Reactions of the Carbonyl Functional Group
The amide carbonyl of this compound also undergoes characteristic reactions, including nucleophilic additions, reductions, and aldol-type transformations of its derivatives.
Nucleophilic Addition Reactions
The primary reaction at the alkyne of an ynamide is a Michael-type conjugate addition. The electron-withdrawing nature of the morpholine-carbonyl group polarizes the alkyne, making the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This reaction is analogous to the well-studied addition of thiols to acrylamides. rsc.org A wide range of nucleophiles can be used to generate substituted enamides with high regioselectivity.
| Nucleophile | Product Type | Conditions |
| Thiols (R-SH) | β-Thioenamide | Base or catalyst |
| Amines (R₂-NH) | β-Enaminone | Typically uncatalyzed or acid-catalyzed |
| Alcohols (R-OH) | β-Alkoxyenamide | Requires activation, often under acidic conditions |
Reductions
The reduction of amides requires powerful reducing agents due to the resonance stabilization of the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. ucalgary.cayoutube.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. masterorganicchemistry.com
Unlike the reduction of ketones or esters which yield alcohols, the reduction of an amide with LiAlH₄ proceeds through a mechanism that involves the complete removal of the carbonyl oxygen to yield an amine. masterorganicchemistry.comchemistrysteps.com The reaction first forms a tetrahedral intermediate, which then eliminates an aluminum-oxygen species to generate a highly reactive iminium ion. A second hydride addition to the iminium ion furnishes the final amine product. ucalgary.ca
For this compound, this reaction would yield 1-(morpholin-4-yl)prop-2-yn-1-amine. Isolated alkynes are generally inert to LiAlH₄, although reduction to a trans-alkene can occur if an alcohol group is present in the propargylic position, which is not the case here. eduncle.com
| Reagent | Solvent | Product |
| 1. LiAlH₄2. H₂O workup | Ether (e.g., THF, Et₂O) | 1-(Morpholin-4-yl)prop-2-yn-1-amine |
Aldol (B89426) Reactions
A classic aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. libretexts.orgyoutube.comnih.gov this compound lacks α-hydrogens adjacent to the carbonyl group and therefore cannot form an enolate to act as the nucleophile in a traditional aldol reaction.
However, the ynamide motif is a valuable precursor for generating intermediates that can participate in highly stereoselective aldol-type reactions. These modern synthetic methods utilize the ynamide to create stereodefined alkenyl metal species, which then act as enolate equivalents. For example, hydroboration of an ynamide followed by a boron-to-zinc transmetalation generates an alkenylzinc species. This species can then add to an aldehyde in an enantioselective fashion to produce chiral β-hydroxy enamides.
Similarly, a hydrative aldol reaction of related 2-en-1-ynamides with aldehydes has been achieved using zinc(II) catalysis, yielding branched aldol products with high regio- and stereoselectivity. ucalgary.ca These advanced strategies showcase how the fundamental reactivity of ynamides can be leveraged to achieve complex C-C bond formations that are not accessible through classical methods.
Cyclization Reactions
The ynamide functionality in this compound serves as a versatile handle for the construction of various cyclic structures. These reactions can be broadly categorized into metal-catalyzed, metal-free, and visible-light-mediated processes.
Metal-Catalyzed Cyclizations
Metal catalysts, particularly those based on gold and palladium, have been extensively used to promote the cyclization of ynamides. While specific studies on this compound are limited, the reactivity of analogous ynamides provides significant insight into its potential transformations.
Gold(I) catalysts are known to activate the alkyne moiety of ynamides, leading to the formation of a keteniminium ion intermediate. This highly reactive species can then undergo intramolecular nucleophilic attack to form various heterocyclic structures. For instance, gold(I)-catalyzed cyclization of 1-(N-sulfonylazetidin-2-yl) ynones with various nucleophiles has been shown to produce polysubstituted pyrrolin-4-ones. researchgate.net Similarly, palladium catalysts are effective in promoting cyclization reactions. A review of metal-catalyzed cyclizations to access morpholines and their derivatives highlights the utility of palladium in intramolecular carboamination and other cyclization strategies. researchgate.net
The following table summarizes representative metal-catalyzed cyclizations of ynamide derivatives, which serve as models for the potential reactivity of this compound.
| Catalyst | Ynamide Substrate | Product | Reference |
| Gold(I) | 1-(N-sulfonylazetidin-2-yl) ynone | N-Sulfonylpyrrolin-4-one | researchgate.net |
| Palladium(II) | Conjugated dienes with β-amino alcohols | Functionalized morpholines | researchgate.net |
| Nickel | Haloacetal with an alkene | Bicyclic acetals | purdue.edu |
Metal-Free Promoted Cyclizations
The development of metal-free synthetic methods is a significant goal in green chemistry. For ynamides, metal-free cyclizations can be promoted by strong bases or acids, or proceed through thermal or photochemical activation. Base-promoted intramolecular cyclization of 2-ynylphenols has been demonstrated to be an efficient method for the synthesis of 2-substituted benzo[b]furans. nih.gov While not a direct analogue, this suggests that the acetylenic proton of this compound could be abstracted by a base to initiate cyclization if a suitable intramolecular nucleophile is present.
Furthermore, radical cascade reactions can lead to the formation of complex cyclic systems without the need for a metal catalyst. For example, the radical cascade nitro/azide cyclization of 1-acryloyl-2-cyanoindoles has been achieved using reagents like [Bis(trifluoroacetoxy)iodo]benzene. researchgate.net
The table below illustrates examples of metal-free cyclization reactions of related compounds.
| Promoter/Condition | Substrate | Product | Reference |
| Cs2CO3 (Base) | 2-ynylphenol | 2-substituted benzo[b]furan | nih.gov |
| [Bis(trifluoroacetoxy)iodo]benzene | 1-acryloyl-2-cyanoindole | Nitro/azide-featured pyrrolo[1,2-a]indoledione | researchgate.net |
| Heat/H2O | 1-acryloyl-2-cyanoindole | Nitro-featured pyrrolo[1,2-a]indoledione | researchgate.net |
Visible-Light-Mediated Cyclizations
Photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis. These reactions often proceed under mild conditions and exhibit high functional group tolerance. While specific visible-light-mediated cyclizations of this compound have not been reported, studies on related systems demonstrate the feasibility of such transformations.
For example, an efficient and environmentally friendly method for the carbon-centered radical cyclization of olefins via visible light photoredox catalysis has been developed to afford various nitrogen-containing heterocycles. nih.gov This approach utilizes aryldiazonium salts to activate α C-H bonds through a hydrogen atom transfer (HAT) process, initiating a cyclization cascade. nih.gov Such a strategy could potentially be applied to derivatives of this compound.
Isomerization Reactions
Ynamides can undergo isomerization to form other valuable synthetic intermediates, such as allenes and ketenimines. These reactions can be promoted by various catalysts and conditions. A notable example is the preparation of 4-allenyl-oxazolines from (Z)-2-en-4-yn-1-ols, which proceeds through a propargyl/allene isomerization. nih.gov This study highlights that the nature of the substituents can significantly affect the isomerization process. nih.gov In some cases, electron-donating groups on the alkyne can hinder the desired isomerization. nih.gov
The following table provides an example of an isomerization reaction involving a related ynamide precursor.
| Reagent/Condition | Substrate | Product | Key Transformation | Reference |
| DBU | (Z)-2-en-4-yn-1-ol | 4-allenyl-oxazoline | Propargyl/allene isomerization | nih.gov |
Advanced Mechanistic Investigations of Transformations
Detailed mechanistic studies are crucial for understanding and optimizing the reactivity of ynamides like this compound. Research on related ynamide transformations has provided significant insights into the reaction pathways.
In-depth experimental and computational studies on the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes have revealed a plausible reaction mechanism. nih.govacs.org This pathway involves the initial activation of the ynamide by the gold catalyst to form a highly reactive keteniminium ion. nih.govacs.org This is followed by a nih.govnih.gov-hydride shift, which has been identified as the rate-determining step, and subsequent cyclization and protodeauration to yield the final product. nih.govacs.org
Furthermore, mechanistic investigations into cycloaddition reactions of ynamides have elucidated the role of various intermediates. rsc.org For instance, in some gold-catalyzed reactions, the formation of an α-imino-gold-carbene intermediate has been proposed. rsc.org In Brønsted acid-catalyzed reactions, the protonation of the ynamide to form a keteniminium ion is a common initial step. rsc.org These studies, often supported by controlled experiments, isotope labeling, and theoretical calculations, are essential for the rational design of new synthetic routes involving ynamides. rsc.org
Applications in Advanced Chemical and Material Sciences
Building Block in Complex Molecule Synthesis
The morpholine (B109124) moiety is frequently described as a privileged structure in medicinal chemistry. nih.gov Its incorporation into drug candidates often leads to improved pharmacokinetic profiles. nih.gov As a result, 1-(Morpholin-4-yl)prop-2-yn-1-one serves as a valuable building block, introducing the morpholine scaffold while providing a reactive alkyne handle for further chemical transformations. This dual functionality allows for its use in the synthesis of more complex and biologically relevant molecules. researchgate.netlifechemicals.com The presence of the activated triple bond, conjugated to a carbonyl group, makes it susceptible to a variety of addition and cyclization reactions, enabling the extension of the molecular framework.
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of organic chemistry and pharmacology, forming the basis of countless natural products and synthetic drugs. jnao-nu.com Alkynyl ketones and aldehydes, such as this compound, are recognized as privileged starting materials for the synthesis of a wide spectrum of N-, O-, and S-containing heterocycles. nih.govrsc.org The ynone functional group provides a versatile platform for cyclization and cycloaddition reactions.
Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms that are present in numerous pharmacologically active compounds. nih.govmdpi.com A well-established method for pyrazole synthesis is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. nih.govmdpi.comnih.gov Acetylenic ketones, like this compound, are effective precursors for this transformation. mdpi.com
The reaction proceeds via the initial addition of hydrazine to the activated alkyne or carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. revistabionatura.org This reaction can sometimes yield a mixture of regioisomers, depending on the substitution pattern of the ketone and the hydrazine derivative used. mdpi.com The use of this compound would lead to the formation of pyrazoles bearing a morpholinomethyl substituent, a desirable feature in many bioactive molecules.
The terminal alkyne in this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a "click reaction". nih.govwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com The CuAAC reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool in organic synthesis, drug discovery, and materials science. nih.gov
In this context, this compound can be reacted with a wide range of organic azides in the presence of a copper(I) catalyst to yield novel triazole derivatives. researchgate.net The resulting products covalently link the morpholine-containing fragment to another molecular entity via a stable triazole ring, which can act as a robust linker or participate in biological interactions itself. nih.gov
Table 1: Overview of Heterocycle Synthesis from this compound
| Heterocycle | Co-reactant | Key Reaction Type | Resulting Scaffold |
| Pyrazole | Hydrazine | Cyclocondensation | Pyrazole with morpholinoyl substituent |
| 1,2,3-Triazole | Organic Azide | Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |
The reactivity of the α,β-alkynyl ketone moiety extends beyond the synthesis of pyrazoles and triazoles. This functional group is a versatile precursor for a diverse array of heterocyclic systems containing nitrogen, oxygen, and sulfur. nih.govrsc.org Through reactions with various binucleophiles, a range of five- and six-membered rings can be constructed. For instance, reactions with amidines or guanidines can lead to pyrimidines, while reactions with hydroxylamine can form isoxazoles. Similarly, reagents like thiourea or thioamides can be used to synthesize thiazine derivatives. These transformations highlight the utility of this compound as a flexible starting material for generating libraries of diverse heterocyclic compounds. organic-chemistry.org
Applications in Material Science Research
The applications of this compound are not limited to the synthesis of discrete small molecules. Its functional groups, particularly the terminal alkyne, make it a candidate for research in material science.
The terminal alkyne group is a key functional handle for polymerization and surface modification. Through alkyne polymerization reactions, novel polymers incorporating the morpholine unit could be synthesized. Furthermore, the high efficiency of the CuAAC reaction allows for the use of this compound to functionalize polymer backbones or surfaces that have been pre-patterned with azide groups. This "grafting-to" approach is a powerful method for creating materials with specific functionalities, where the morpholine units could impart desired properties such as altered solubility, biocompatibility, or metal-ion chelation capabilities.
Polymer Chemistry Research
Terminal alkynes are valuable functional groups in polymer chemistry, primarily for their ability to participate in highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the straightforward and quantitative formation of 1,2,3-triazoles, which can be used to link polymer chains, attach side chains, or create complex polymer architectures.
Given this, this compound could theoretically be utilized as a monomer or a functionalizing agent in several polymerization strategies:
Monomer for "Click" Polymerization: It could serve as an AB-type monomer in step-growth polymerizations if coupled with a molecule containing two azide groups. More commonly, it could be copolymerized with azide-functionalized monomers to create polymers with pendant morpholine groups. These morpholine units could enhance the solubility and biocompatibility of the resulting polymers.
Post-Polymerization Modification: Polymers containing reactive groups (e.g., azides) could be modified by reacting them with this compound. This would introduce the morpholine functionality onto the polymer backbone, tailoring its properties for specific applications, such as drug delivery or biomaterials.
Initiator for Controlled Radical Polymerization: While less common, propargyl compounds can sometimes be used to initiate certain types of controlled radical polymerizations.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Technique | Plausible Role of this compound | Potential Polymer Feature |
| Click Polymerization (CuAAC) | Monomer or Co-monomer | Introduction of morpholine side chains |
| Post-Polymerization Modification | Functionalizing Agent | Surface modification or bulk functionalization with morpholine |
| Controlled Radical Polymerization | Functional Initiator or Chain Transfer Agent | Synthesis of end-functionalized polymers |
It is important to reiterate that while the chemical functionalities of this compound make these applications conceivable, no specific research has been published to date demonstrating these uses in practice.
Fragment-Based Approaches in Chemical Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in medicinal chemistry. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.
The morpholine moiety is a highly desirable fragment in FBDD for several reasons:
Improved Physicochemical Properties: The inclusion of a morpholine ring can enhance aqueous solubility, reduce lipophilicity, and improve the metabolic stability of a molecule. nih.govnih.gov
Favorable Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in interactions, contributing to binding affinity. nih.gov
Scaffold for Elaboration: The morpholine ring provides a rigid scaffold from which other chemical groups can be extended to explore the binding pocket of a target protein. nih.gov
This compound, with a molecular weight of 139.15 g/mol , falls squarely within the typical size range for a fragment library. The propargyl group offers a straightforward vector for chemical elaboration. Through "click" chemistry or other alkyne-specific reactions, a diverse array of chemical functionalities could be appended to this fragment once it has been identified as a binder to a target protein.
Table 2: Properties of this compound Relevant to Fragment-Based Design
| Property | Value | Significance in FBDD |
| Molecular Weight | 139.15 g/mol | Falls within the ideal range for fragment libraries (<300 Da) |
| XLogP3 | -0.4 | Indicates good aqueous solubility, a key requirement for screening |
| Hydrogen Bond Acceptors | 2 | Can participate in favorable interactions with biological targets |
| Hydrogen Bond Donors | 0 | --- |
| Rotatable Bonds | 1 | Low conformational flexibility, which is desirable for fragments |
While the morpholine scaffold is prevalent in fragment libraries and successful drug discovery campaigns, there is no specific mention of this compound being included in such libraries or having been identified as a hit in any screening efforts reported in the scientific literature.
Computational and Theoretical Investigations of 1 Morpholin 4 Yl Prop 2 Yn 1 One and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. mdpi.comnih.gov It is a quantum mechanical approach that describes the properties of a multi-electron system using its electron density, rather than a complex many-electron wave function. mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govnih.gov These computational studies allow for the analysis of structure-activity relationships and the prediction of reactive sites within a molecule. mdpi.com
A fundamental step in any theoretical investigation is geometry optimization, which involves finding the minimum energy conformation of a molecule on its potential energy surface. researchgate.netq-chem.com This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the equilibrium geometry. q-chem.commolpro.net Algorithms like the Berny algorithm are commonly used to systematically adjust the positions of the atoms until the forces on them are negligible and a true energy minimum is reached. researchgate.netwayne.edu
For 1-(Morpholin-4-yl)prop-2-yn-1-one, optimization would reveal key structural parameters. The morpholine (B109124) ring is expected to adopt a stable chair conformation. nih.gov DFT calculations provide precise values for bond lengths (e.g., C=O, C-N, C≡C) and bond angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.com
Table 1: Representative Theoretical Structural Parameters for a Phenylpropynone Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.23 | - |
| C-N | 1.37 | - |
| C-C | 1.45 | - |
| C≡C | 1.21 | - |
| C-C≡C | - | 177.8 |
| O=C-N | - | 121.5 |
| C-N-C | - | 118.9 |
Note: Data is illustrative, based on similar structures. Actual values for this compound require specific calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. pku.edu.cnyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and prone to electronic transitions. nih.govniscpr.res.in In this compound, the HOMO is expected to be localized primarily on the morpholine ring and the alkyne group, while the LUMO would be concentrated around the electron-withdrawing carbonyl group.
Table 2: Calculated FMO Properties
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.8 |
| E(LUMO) | -1.5 |
| Energy Gap (ΔE) | 5.3 |
Note: Values are representative and based on DFT calculations of similar organic molecules. mdpi.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's electronic properties. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), which are calculated using the following equations based on Koopmans' theorem:
Electronegativity (χ): χ = - (E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η) where μ = -χ
Electronegativity measures the ability of a molecule to attract electrons. mdpi.com Chemical hardness represents the resistance to change in electron distribution or charge transfer, with harder molecules being less reactive. researchgate.net Softness is the reciprocal of hardness, so softer molecules are more reactive. mdpi.com The electrophilicity index quantifies the ability of a species to accept electrons. nih.gov Time-dependent DFT (TD-DFT) can be used to investigate electronic transitions by calculating the absorption spectra, providing insights into how the molecule interacts with light. mdpi.comnih.gov
Table 3: Calculated Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.189 |
| Electrophilicity Index (ω) | 3.25 |
Note: Values are calculated from the representative FMO energies in Table 2.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. uni-muenchen.de
Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.
Blue regions indicate positive electrostatic potential, which is electron-deficient, and are susceptible to nucleophilic attack.
Green regions represent neutral or zero potential areas.
For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or proton donors. researchgate.net The hydrogen atom of the terminal alkyne and the hydrogen atoms on the carbons adjacent to the morpholine nitrogen would likely show positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net
Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. uni-muenchen.dechemrxiv.org This is achieved by partitioning the electron density, derived from DFT calculations, among the atoms. niscpr.res.in The resulting atomic charges can influence many molecular properties, including the dipole moment, electronic structure, and reactivity. niscpr.res.in
In this compound, the Mulliken charge analysis is expected to show a significant negative charge on the oxygen atoms of the carbonyl and morpholine groups due to their high electronegativity. The carbonyl carbon atom would carry a partial positive charge, making it an electrophilic center. The nitrogen atom in the morpholine ring will also carry a negative charge. It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes provide physically unrealistic values. uni-muenchen.deniscpr.res.in
Table 4: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| O (morpholine) | -0.52 |
| N (morpholine) | -0.40 |
| C (carbonyl) | +0.60 |
| C (alkyne, Cα) | -0.15 |
| C (alkyne, Cβ) | -0.25 |
| H (alkyne) | +0.20 |
Note: These values are representative for similar functional groups and serve as an illustration.
Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and imperfections in the computational model. scirp.org To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). scirp.org
The analysis involves identifying the vibrational modes associated with specific functional groups. For this compound, key vibrations include:
C≡C-H stretching: A sharp, characteristic band expected around 3300 cm⁻¹.
C=O stretching: A strong absorption band typically found in the 1650-1680 cm⁻¹ region for amides.
C-N stretching: Found in the fingerprint region, usually around 1200-1350 cm⁻¹.
C-O-C stretching: Asymmetric and symmetric stretches of the morpholine ether group, appearing in the 1100-1250 cm⁻¹ range.
The complete assignment of vibrational modes is aided by calculating the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a specific normal mode. nih.govnih.gov
Table 5: Representative Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| ν(C-H) alkyne | ~3310 | ~3290 |
| ν(C=O) amide | ~1670 | ~1655 |
| ν(C≡C) alkyne | ~2120 | ~2105 |
| νas(C-O-C) morpholine | ~1260 | ~1250 |
| νs(C-O-C) morpholine | ~1125 | ~1115 |
| ν(C-N) amide | ~1350 | ~1340 |
Note: Frequencies are typical values for the given functional groups. nih.govscirp.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a time-evolving trajectory of the system, offering a detailed view of molecular behavior at the atomic level. nih.gov This technique is invaluable for understanding complex biological and chemical processes that are difficult to observe experimentally. nih.gov For molecules like this compound and its derivatives, MD simulations can predict conformational changes, interactions with solvents, and binding to biological targets or material surfaces.
Adsorption Process Modeling
MD simulations are a primary tool for modeling the adsorption of organic molecules onto various surfaces, a process critical in fields ranging from materials science to pharmacology. mdpi.com This technique can elucidate the microscopic mechanisms of interaction between an adsorbate, like this compound, and a substrate. rsc.org
In a typical simulation, parameters such as interaction energy, molecular orientation, and the density distribution of the molecule relative to the surface are calculated to characterize the adsorption process. mdpi.com For instance, studies on the adsorption of organic compounds onto clay minerals have shown that interactions are often governed by physical forces like van der Waals and electrostatic interactions. mdpi.com
A hypothetical MD simulation to model the adsorption of this compound could involve placing the molecule in a simulation box with a surface (e.g., a metal surface to study corrosion inhibition or a lipid bilayer to model biological membrane interaction) and a solvent. The simulation would track the molecule's movement, revealing whether it approaches the surface, its preferred orientation upon adsorption, and the key atoms involved in the interaction. Research on the adsorption of the virulence factor pyocyanin (B1662382) on montmorillonite (B579905) clay revealed that under dry conditions, the molecule lies flat and well-ordered on the surface, dominated by ion-dipole interactions. rsc.org In contrast, in a hydrated environment, the molecule becomes solvated and less ordered. rsc.org Such insights are crucial for predicting the behavior of this compound in different environments.
Intermolecular Interaction Analysis and Energy Frameworks (Electrostatic, Dispersion)
To understand the stability of a compound in its solid state, computational chemists analyze the intermolecular interactions within the crystal lattice. Energy frameworks are a visual and quantitative tool used to investigate these interaction energies. researchgate.net This method calculates the interaction energies between a central molecule and its neighbors in the crystal and decomposes the total energy into physically meaningful components: electrostatic, dispersion, polarization, and exchange-repulsion.
The electrostatic component represents the forces between permanent charges, dipoles, and multipoles, while the dispersion component (a part of the van der Waals force) accounts for the attraction between fluctuating electron densities. researchgate.netresearchgate.net These energies are often visualized as cylinders connecting pairs of molecules, where the cylinder radius is proportional to the strength of the interaction. researchgate.net This provides an intuitive map of the most significant stabilizing or destabilizing interactions in the crystal packing. mdpi.com
Table 1: Example Interaction Energy Components for a Molecular Dimer
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
|---|---|---|---|
| Hydrogen Bond (C=O···H-C) | -25.5 | -15.2 | -40.7 |
| π-Stacking (Alkyne-Alkyne) | -5.1 | -20.8 | -25.9 |
| Morpholine-Morpholine | -8.9 | -18.1 | -27.0 |
Note: This data is illustrative and not from experimental or calculated results for the title compound.
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. e3s-conferences.orge3s-conferences.org They aim to identify the key structural features of a molecule (pharmacophores) that are responsible for its biological activity. researchgate.net By systematically modifying a molecule's structure and assessing the impact on its function, researchers can design more potent and selective compounds. nih.gov Computational methods are integral to modern SAR, allowing for the rapid in silico screening of virtual compounds and providing insights into the molecular basis of their activity. nih.govnih.gov
Correlation of Electronic Structure with Reactivity
The reactivity of a molecule is intrinsically linked to its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to compute a variety of electronic descriptors that help predict how a molecule will behave in a chemical reaction. researchgate.net
Key descriptors include:
HOMO (Highest Occupied Molecular Orbital): The energy of the outermost electron-containing orbital. It relates to the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the lowest energy electron-vacant orbital. It relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap generally indicates high chemical reactivity and low kinetic stability. researchgate.net
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness.
Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile.
By calculating these values for a series of derivatives of this compound, one could predict how different substituents would influence its reactivity. For instance, adding an electron-withdrawing group would likely lower the HOMO and LUMO energies and increase the electrophilicity.
Table 2: Illustrative Quantum Chemical Reactivity Descriptors for Hypothetical Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|---|
| Derivative A (Parent) | -7.2 | -0.8 | 6.4 | 3.2 | 1.56 |
| Derivative B (+CH₃) | -7.0 | -0.7 | 6.3 | 3.15 | 1.52 |
| Derivative C (+Cl) | -7.5 | -1.1 | 6.4 | 3.2 | 1.86 |
Note: This data is for illustrative purposes to demonstrate the correlation between structure and electronic properties.
Ligand-Protein Interaction Studies through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). gyanvihar.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand binding. nih.govnih.gov
The process involves placing the ligand, such as this compound, into the binding site of a protein. A scoring function is then used to estimate the binding affinity, often reported as a "docking score" in kcal/mol, where a more negative value indicates a stronger predicted interaction. gyanvihar.org Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the active site. researchgate.net
Numerous studies on morpholine derivatives have used molecular docking to rationalize their biological activity. For example, morpholine-based compounds have been docked into the active site of enzymes like carbonic anhydrase to explain their inhibitory mechanism. nih.govrsc.org The results guide further synthesis by suggesting modifications that could enhance binding affinity and selectivity. e3s-conferences.org
Table 3: Example Molecular Docking Results for a Hypothetical Protein Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.8 | TYR 23, SER 150 | Hydrogen Bond |
| PHE 180, LEU 95 | Hydrophobic | ||
| Reference Inhibitor | -9.2 | TYR 23, SER 150 | Hydrogen Bond |
| TRP 201, ILE 98 | Hydrophobic, π-Stacking |
Note: This data is a hypothetical representation of a typical docking study output.
Q & A
Q. What are the recommended synthetic routes for 1-(Morpholin-4-yl)prop-2-yn-1-one, and how can reaction conditions be optimized for yield?
Answer: The compound is typically synthesized via nucleophilic substitution between morpholine and propargyl bromide derivatives. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalysts : Base catalysts like K₂CO₃ or Et₃N improve nucleophilic attack efficiency.
- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >80% purity. Structural analogs (e.g., 2-(4-isobutylphenyl)-1-morpholinopropan-1-one) have been successfully synthesized using similar protocols .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer: Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., morpholine ring protons at δ 3.6–3.8 ppm; alkyne protons absent due to symmetry).
- IR : Strong C≡C stretch near 2100–2250 cm⁻¹ and carbonyl (C=O) stretch at ~1650 cm⁻¹.
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight.
Crystallography :
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C≡C bond length | 1.20–1.22 | |
| C=O bond length | 1.21–1.23 | |
| Morpholine ring angles | 108–112° |
Software like SHELXL (for refinement) and WinGX (for data processing) are critical for analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model:
- Electron density distribution : Morpholine’s electron-donating effects reduce alkyne electrophilicity.
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity.
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies.
Validation against experimental UV-Vis and X-ray data ensures accuracy .
Q. What methodological approaches are used to evaluate the drug-likeness and pharmacokinetic properties of this compound?
Answer: In silico tools :
- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bonding.
- ADMET prediction : Software like pkCSM estimates absorption, metabolism, and toxicity.
Q. In vitro assays :
Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?
Answer: Validation strategies :
- Data redundancy : Collect high-resolution (<1.0 Å) datasets to reduce noise.
- Software cross-check : Compare SHELXL refinements with Olex2 or WinGX outputs.
- Thermal parameter analysis : Anisotropic displacement ellipsoids (via ORTEP) identify disorder.
For example, bond angle deviations >2° between experimental and DFT models warrant re-refinement .
Q. What strategies integrate computational, synthetic, and biological data to study the multi-disciplinary applications of this compound?
Answer: Integrated workflow :
DFT-guided synthesis : Predict reactive sites to design analogs (e.g., nitro or fluorophenyl substitutions) .
Biological screening : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays).
Structure-activity relationships (SAR) : Correlate computational electrostatic potential maps with bioactivity.
For instance, morpholine’s conformational flexibility enhances binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
